2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide
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Overview
Description
2-(4-Cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide is a complex organic compound characterized by a pyrazolo[3,4-d]pyridazin core with a diverse range of functional groups. It is of interest due to its potential pharmacological and biochemical applications, as well as its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions The synthesis of 2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide typically involves multi-step organic synthesis. The synthetic route generally includes:
Formation of the pyrazolo[3,4-d]pyridazin scaffold from corresponding starting materials through condensation and cyclization reactions.
Functionalization of the scaffold by introducing the cyclopropyl, o-tolyl, and furan-2-ylmethyl groups via electrophilic aromatic substitution and nucleophilic substitution reactions.
Industrial Production Methods
For large-scale production, the process needs to be optimized to ensure high yield and purity, typically involving:
Selection of cost-effective raw materials and reagents.
Scaling up the reaction conditions while ensuring efficient heat and mass transfer.
Implementation of purification techniques such as recrystallization and chromatography to achieve desired product quality.
Chemical Reactions Analysis
Types of Reactions The compound can undergo various chemical reactions, including:
Oxidation: Conversion of the cyclopropyl ring to more oxidized forms.
Reduction: Reduction of the pyrazolo[3,4-d]pyridazin scaffold.
Substitution: Electrophilic or nucleophilic substitution at reactive sites.
Common Reagents and Conditions
Common reagents used include:
Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reducing agents such as lithium aluminum hydride.
Substituents like halogenating agents for electrophilic substitution.
Major Products
The reactions typically produce:
Oxidized or reduced derivatives.
Substituted analogs with varied functional groups.
Scientific Research Applications
Chemistry The compound’s structural complexity makes it a valuable subject for studying reaction mechanisms and exploring synthetic methodologies.
Biology and Medicine
Industry
The compound might be used in material science for creating novel materials with specific electronic or photonic properties.
Mechanism of Action
Molecular Targets and Pathways The exact mechanism of action is highly specific to its structure and the target biological system. Typically, it might:
Bind to particular enzymes or receptors, modulating their activity.
Influence cellular pathways by altering signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
Other pyrazolo[3,4-d]pyridazin derivatives.
Compounds with similar functional groups, like benzylacetamide derivatives.
Uniqueness
What sets 2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide apart is the specific combination of functional groups that grant it unique reactivity and potential biological activity.
This compound's diversity in structure and function makes it a cornerstone for further research and application in various scientific fields.
Properties
IUPAC Name |
2-[4-cyclopropyl-1-(2-methylphenyl)-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3/c1-14-5-2-3-7-18(14)27-21-17(12-24-27)20(15-8-9-15)25-26(22(21)29)13-19(28)23-11-16-6-4-10-30-16/h2-7,10,12,15H,8-9,11,13H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQRQIMAJLJIIFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(=NN(C3=O)CC(=O)NCC4=CC=CO4)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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